(R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide-2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a synthetic organic compound that belongs to the class of thiomorpholines. These compounds are characterized by a six-membered ring containing sulfur and nitrogen atoms. The ®-configuration indicates the specific stereoisomer of the compound, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Thiomorpholine Ring: This step involves the formation of the six-membered ring containing sulfur and nitrogen.
Oxidation to Form the 1,1-Dioxide: The sulfur atom in the thiomorpholine ring is oxidized to form the 1,1-dioxide.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar steps as described above, with optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom can lead to sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can convert the 1,1-dioxide back to the thiomorpholine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or thiomorpholine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of ®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the pyrrolidine ring or 1,1-dioxide group.
Pyrrolidine: A simpler structure without the thiomorpholine ring.
Sulfones and Sulfoxides: Compounds with similar sulfur oxidation states.
Uniqueness
®-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is unique due to its specific stereochemistry and combination of functional groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H18Cl2N2O2S |
---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
4-pyrrolidin-3-yl-1,4-thiazinane 1,1-dioxide;dihydrochloride |
InChI |
InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H |
InChI Key |
QLZYFIDOIRDQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.